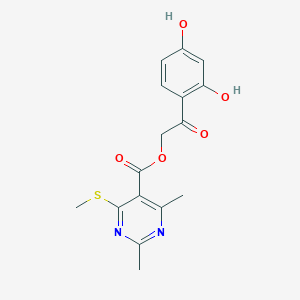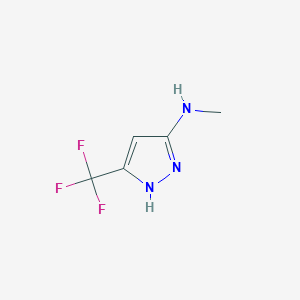
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-3-(trifluoromethyl)aniline” is a compound with the molecular formula C8H8F3N . It’s a derivative of aniline, where one of the hydrogen atoms in the amino group is replaced by a methyl group and a hydrogen atom on the benzene ring is replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(trifluoromethyl)aniline” consists of a benzene ring attached to a trifluoromethyl group (-CF3) and a methylamine group (-NHCH3) .
Chemical Reactions Analysis
The trifluoromethyl group in such compounds is known to participate in various chemical reactions. For instance, trifluoromethyl-substituted compounds are often strong acids . Also, amines are chemical bases that neutralize acids to form salts plus water .
Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C .
Mécanisme D'action
The exact mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the disease process, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is its potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of new drugs. However, its limitations include its poor solubility in water, which makes it difficult to administer orally.
Orientations Futures
There are several future directions for the research on N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. One of the potential areas of research is the development of new drugs based on its inhibitory activity against enzymes involved in the disease process. Another area of research is the development of new synthetic methodologies for the preparation of this compound and its derivatives. Furthermore, the study of its mechanism of action and its potential applications in other fields, such as materials science, is also an area of interest.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its potent inhibitory activity against enzymes involved in the disease process makes it a promising candidate for the development of new drugs. Further research is required to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various disease states.
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-9-4-2-3(10-11-4)5(6,7)8/h2H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLXUVMPXXKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

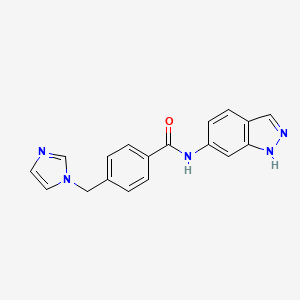

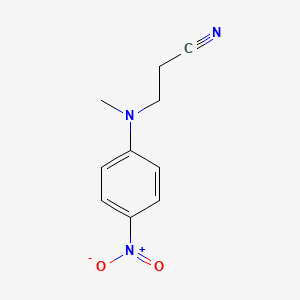
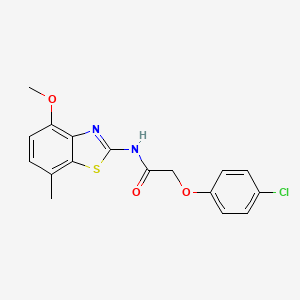
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

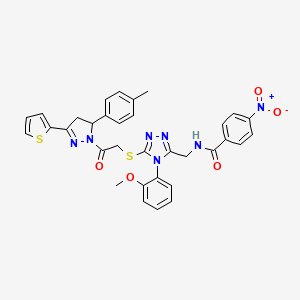
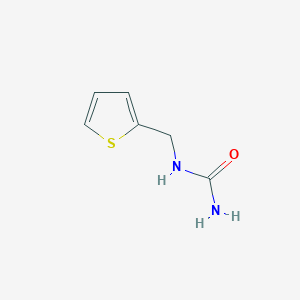
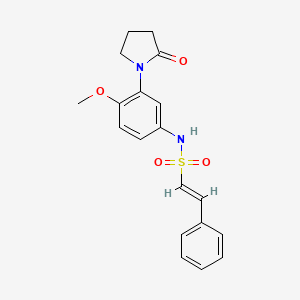
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2937263.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)
